molecular formula C20H22N4O4 B2759983 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea CAS No. 1396801-15-2

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea

Cat. No.: B2759983
CAS No.: 1396801-15-2
M. Wt: 382.42
InChI Key: NUAWZKGMDGTDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a nicotinoylpiperidine group, and a urea linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea typically involves multi-step organic synthesisThe final step involves the formation of the urea linkage through a reaction between an isocyanate and an amine group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(methyl)urea
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(phenyl)urea
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(ethyl)urea

Uniqueness

Compared to similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea stands out due to its unique combination of the benzo[d][1,3]dioxole and nicotinoylpiperidine moieties

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a nicotinoylpiperidine structure through a urea group. The molecular formula is C17H20N2O3C_{17}H_{20}N_{2}O_{3}, with a molecular weight of approximately 300.36 g/mol.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Derivatives of 1,3-benzodioxole have shown promising results in enhancing the anti-tumor efficacy of arsenicals through mechanisms such as oxidative stress induction and apoptosis initiation in cancer cells .
  • Enzyme Inhibition : The methylenedioxyphenyl ring system is known for inhibiting cytochrome P450 enzymes, which can affect drug metabolism and enhance the retention time of co-administered drugs .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Tested Model Result Reference
AntitumorHeLa (cervical cancer)Significant inhibition
Antitumor4T1 (breast cancer)Moderate inhibition
CytotoxicityCOS-7 (normal cell line)Minimal cytotoxicity observed
Enzyme InhibitionCytochrome P450Inhibition noted

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Study on Arsenical Conjugates : A study demonstrated that conjugating 1,3-benzodioxole derivatives with arsenicals improved their anti-proliferative effects against leukemia and solid tumor cell lines. The conjugates exhibited selective toxicity towards cancer cells while sparing normal cells .
  • In Vivo Studies : Research involving animal models indicated that compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea could reverse hematological abnormalities in tumor-bearing mice without causing organ damage .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c25-19(15-2-1-7-21-12-15)24-8-5-14(6-9-24)11-22-20(26)23-16-3-4-17-18(10-16)28-13-27-17/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAWZKGMDGTDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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